molecular formula C10H15N3O2S B2509390 N1-isopentyl-N2-(thiazol-2-yl)oxalamide CAS No. 331981-93-2

N1-isopentyl-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2509390
CAS No.: 331981-93-2
M. Wt: 241.31
InChI Key: JSCOVTSHGXQFJM-UHFFFAOYSA-N
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Description

N1-isopentyl-N2-(thiazol-2-yl)oxalamide is an organic compound that belongs to the class of alpha amino acid amides . It has a molecular formula of C10H15N3O2S and a molecular weight of 241.31.


Molecular Structure Analysis

The molecule contains a total of 30 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 2 secondary amides (aliphatic), and 1 Thiazole .

Scientific Research Applications

Synthesis and Chemical Properties

N1-isopentyl-N2-(thiazol-2-yl)oxalamide is involved in various synthetic processes and exhibits unique chemical properties:

  • Synthesis of Di- and Mono-Oxalamides : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides is developed. This method is operationally simple, high yielding, and provides a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Dynamic Tautomerism and Divalent N(I) Character : Quantum chemical analysis reveals that N-(Pyridin‐2‐yl)thiazol‐2‐amine, a related compound, shows six competitive isomeric structures and some possess divalent N(I) character. These findings provide insights into the electron distribution, tautomeric preferences, and protonation energy of this class of compounds (Bhatia et al., 2013).

  • Metal-Induced Tautomerization : Oxazole and thiazole molecules N-coordinated to manganese(i) transform into corresponding carbene tautomers through acid-base reactions and can be transmetalated to gold(i), highlighting the reactivity and versatility of such compounds in coordination chemistry (Ruiz & Perandones, 2009).

Biological and Pharmaceutical Applications

This compound and its derivatives have shown potential in various biological and pharmaceutical contexts:

  • Organogelator Properties and Nanoparticle Synthesis : A series of thiazole-based amides were investigated for their gelation properties. The gelation-non-gelation of solvents by these compounds indicates potential applications in the synthesis of nearly spherical silver and ZnO nanoparticles using a sol-gel method, highlighting the influence of thiazole amides on nanoparticle synthesis (Yadav & Ballabh, 2015).

  • Chemosensor for Fe3+ Ions : A rhodamine B derivative, which includes a thiazolyl group, was synthesized and evaluated as a chemosensor for Fe3+ ions, showing high sensitivity and selectivity. This indicates the potential of thiazolyl derivatives in the development of sensitive and selective chemosensors (Chen et al., 2017).

  • Antitumor Agents : New bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities of certain compounds. This suggests the therapeutic potential of thiazolyl derivatives in cancer treatment (Gomha et al., 2016).

  • Antimicrobial Activity and Polyurethane Coating : A coumarin-thiazole derivative was synthesized and demonstrated very good antimicrobial effect when incorporated into a polyurethane varnish formula, indicating its potential use in antimicrobial coatings (El‐Wahab et al., 2014).

Biochemical Analysis

Biochemical Properties

N1-isopentyl-N2-(thiazol-2-yl)oxalamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with methionine aminopeptidase, an enzyme involved in the removal of methionine residues from nascent proteins . The interaction between this compound and methionine aminopeptidase is characterized by the binding of the compound to the active site of the enzyme, inhibiting its activity and thereby affecting protein maturation and function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the binding of this compound to methionine aminopeptidase results in the inhibition of the enzyme’s activity, which in turn affects protein processing and function . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the activity of enzymes involved in amino acid metabolism, such as methionine aminopeptidase . Additionally, this compound influences metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with intracellular binding proteins, which can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound has been observed to localize to the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

N-(3-methylbutyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-7(2)3-4-11-8(14)9(15)13-10-12-5-6-16-10/h5-7H,3-4H2,1-2H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCOVTSHGXQFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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